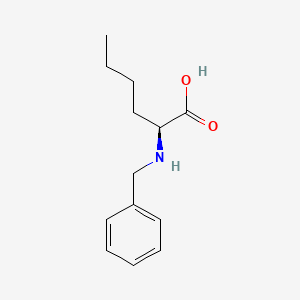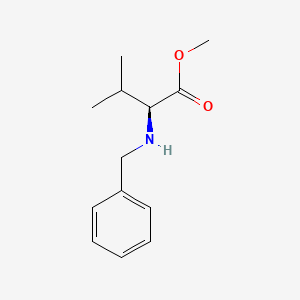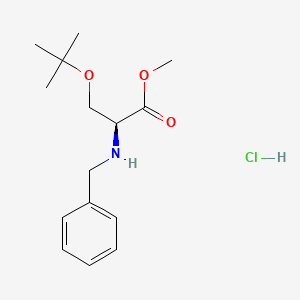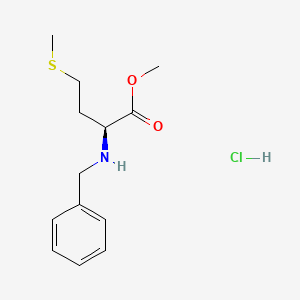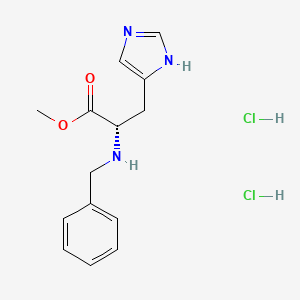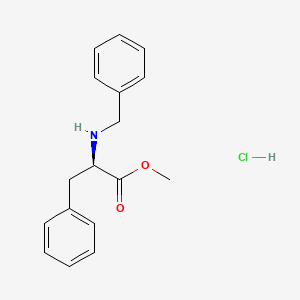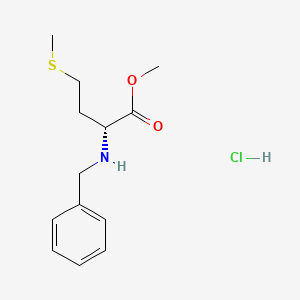
(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
説明
(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride, commonly known as DTBAP, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. DTBAP is a powerful reducing agent that has been found to be effective in the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.
科学的研究の応用
Enantioselective and Stereoselective Synthesis
A significant application of similar compounds is in the practical, scalable, and enantioselective synthesis of complex molecules. For example, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid showcases the utility of related structures in obtaining enantiomerically enriched compounds via asymmetric dihydroxylation and subsequent chemical transformations (M. Alonso, F. Santacana, Llorenç Rafecas, & A. Riera, 2005).
Asymmetric Synthesis of Amino Sugars
The aminohydroxylation and dihydroxylation of tert-butyl sorbate to yield amino triols, demonstrates the capacity for asymmetric synthesis, critical in the production of complex sugars and amino acid derivatives. This process highlights the importance of similar compounds in synthesizing biologically active molecules with high stereoselectivity (K. Csatayová et al., 2011).
Catalysts and Ligands in Asymmetric Reactions
Compounds with bulky tert-butyl groups have been utilized as ligands in catalytic systems, facilitating asymmetric hydrogenations and oxidations. These systems are pivotal in synthesizing optically active molecules, demonstrating the utility of structurally related compounds in catalysis and the synthesis of enantiomerically pure compounds (T. Imamoto, Nobuhiko Oohara, & Hidetoshi Takahashi, 2004).
Material Science and Functional Materials
The synthesis and characterization of metal complexes with sterically hindered diphenol derivatives, which share structural similarities, have implications in materials science. These complexes can exhibit unique properties useful in electronics, catalysis, and as functional materials with specific microbial activities (N. Loginova et al., 2006).
Antimicrobial and Larvicidal Activities
Research on novel triazinone derivatives, including compounds with tert-butyl and sulfanyl groups, demonstrates potential antimicrobial and larvicidal activities. Such studies underscore the importance of these compounds in developing new agents for controlling microbial growth and mosquito populations, with implications for public health (C. Kumara et al., 2015).
作用機序
Target of Action
L-Cystine bis(t-butyl ester) dihydrochloride, also known as (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride, is primarily used as a reagent in the synthesis of chelate oxorhenium . This suggests that its primary targets are likely to be the molecules involved in this synthesis process.
Mode of Action
The compound is an esterified product of L-cysteine, carrying two tert-butyl ester groups, one replacing the hydroxyl group of cysteine and the other replacing its amino group . In chemical reactions, L-Cystine bis(t-butyl ester) dihydrochloride can be hydrolyzed by water, and reducing agents can reduce it to free L-cysteine .
Biochemical Pathways
Given its role in the synthesis of chelate oxorhenium, it may be involved in the biochemical pathways related to the function and regulation of this compound .
Pharmacokinetics
As a biochemical for proteomics research , its bioavailability and pharmacokinetics would be crucial factors in its effectiveness.
Result of Action
The molecular and cellular effects of L-Cystine bis(t-butyl ester) dihydrochloride’s action are likely to be closely tied to its role in the synthesis of chelate oxorhenium . The specific effects would depend on the nature and function of the resulting compound.
Action Environment
The action, efficacy, and stability of L-Cystine bis(t-butyl ester) dihydrochloride can be influenced by various environmental factors. For instance, it should be stored at -20° C to maintain its stability . Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
特性
IUPAC Name |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUTIQOPVMOJQ-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718514 | |
| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38261-78-8 | |
| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



